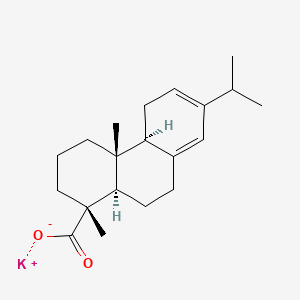
Potassium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate is a complex organic compound with a unique structure. This compound is a potassium salt derivative of a phenanthrene carboxylate, characterized by its decahydro structure and multiple chiral centers. It is known for its applications in various scientific fields due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate typically involves the reaction of the corresponding phenanthrene carboxylic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt. The process may involve multiple steps, including purification and crystallization, to obtain the compound in its pure form .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The scalability of the synthesis process is crucial for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Potassium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Potassium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Abietic Acid: A related compound with similar structural features but different functional groups.
Copper Abietate: Another derivative of abietic acid with distinct chemical properties and applications.
Uniqueness
Potassium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate stands out due to its unique combination of structural features and chemical properties. Its potassium salt form enhances its solubility and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
93839-79-3 |
|---|---|
Fórmula molecular |
C20H29KO2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
potassium;(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O2.K/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1 |
Clave InChI |
UCYOUURIPWGPHG-XTICBAGASA-M |
SMILES isomérico |
CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)[O-])C.[K+] |
SMILES canónico |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


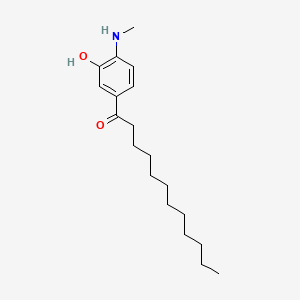

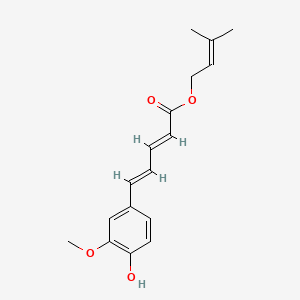
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)
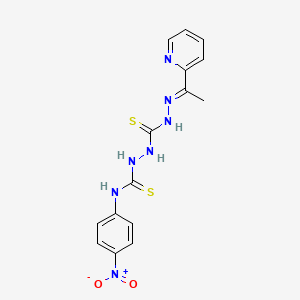
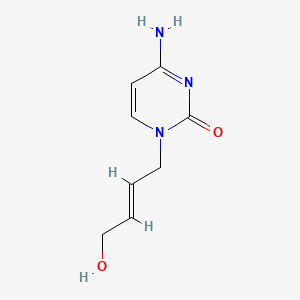
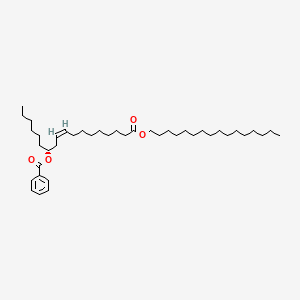
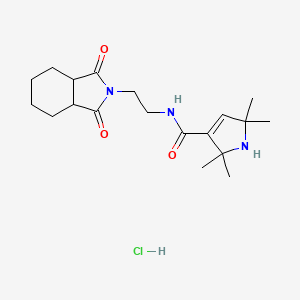


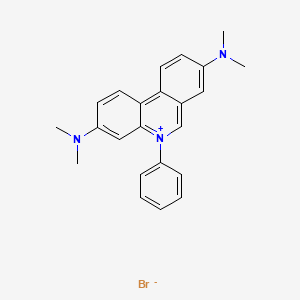

![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)

